rac Benzyl Phenylephrine
Overview
Description
3-[2-[Benzyl(methyl)amino]-1-hydroxyethyl]phenol is a chemical compound with the molecular formula C16H19NO2. It is a derivative of phenylephrine, a well-known sympathomimetic agent.
Mechanism of Action
Target of Action
It’s known that similar compounds often interact with cellular structures such as bacterial cell membranes .
Mode of Action
The compound’s mode of action involves interactions with its targets, leading to changes at the molecular level. For instance, the benzyl group in the compound can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and properties.
Biochemical Pathways
The compound may affect various biochemical pathways. For instance, the benzylic position in the compound is activated towards free radical attack . This can lead to oxidative degradation of the alkyl side-chains . Furthermore, the compound can participate in reactions such as Suzuki–Miyaura coupling , which involves the formation of carbon-carbon bonds.
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. For instance, if the compound targets bacterial cell membranes, it could lead to the destruction of these membranes . This could potentially result in the death of the bacteria, making the compound effective as an antibacterial agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[Benzyl(methyl)amino]-1-hydroxyethyl]phenol typically involves multiple steps. One common method starts with the nitration of a benzene derivative, followed by reduction to form an amine. This amine is then subjected to a Friedel-Crafts acylation to introduce the benzyl group. Finally, the hydroxyethyl group is added through a substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-[2-[Benzyl(methyl)amino]-1-hydroxyethyl]phenol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxy group to a carbonyl group.
Reduction: The nitro group in intermediates can be reduced to an amine.
Substitution: The benzyl group can be introduced through a Friedel-Crafts acylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Friedel-Crafts acylation typically uses aluminum chloride (AlCl3) as a catalyst.
Major Products
The major products formed from these reactions include various substituted phenols and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-[2-[Benzyl(methyl)amino]-1-hydroxyethyl]phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly in relation to its sympathomimetic properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as hypotension and nasal congestion.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Comparison with Similar Compounds
Similar Compounds
Phenylephrine: A closely related compound with similar sympathomimetic properties.
Ephedrine: Another sympathomimetic agent with a similar structure but different pharmacokinetic properties.
Pseudoephedrine: Similar in structure and function but with distinct regulatory status and usage
Uniqueness
3-[2-[Benzyl(methyl)amino]-1-hydroxyethyl]phenol is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to its analogs.
Properties
IUPAC Name |
3-[2-[benzyl(methyl)amino]-1-hydroxyethyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-17(11-13-6-3-2-4-7-13)12-16(19)14-8-5-9-15(18)10-14/h2-10,16,18-19H,11-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBZPOHBHNEKIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC(C2=CC(=CC=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00611716 | |
Record name | 3-{2-[Benzyl(methyl)amino]-1-hydroxyethyl}phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00611716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159977-09-9 | |
Record name | 3-{2-[Benzyl(methyl)amino]-1-hydroxyethyl}phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00611716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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